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Compound of Interest

Compound Name: 2-(Quinolin-8-yloxy)propanoic acid

Cat. No.: B1351217 Get Quote

Technical Guide: 2-(Quinolin-8-yloxy)propanoic
acid
Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of 2-(Quinolin-8-
yloxy)propanoic acid. It includes key identifiers, physicochemical properties, a detailed

proposed synthesis protocol, and a discussion of its potential biological activities and

mechanisms of action based on the known pharmacology of related quinoline and propanoic

acid derivatives. While specific experimental data for this compound is limited in publicly

available literature, this guide extrapolates from established chemical and biological principles

to provide a foundational resource for researchers.

Compound Identification and Properties
2-(Quinolin-8-yloxy)propanoic acid is a chemical compound that incorporates a quinoline

ring system linked to a propanoic acid moiety via an ether linkage.
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Identifier Value Reference

IUPAC Name
2-quinolin-8-yloxypropanoic

acid
[1]

CAS Number 331474-43-2 [1]

Molecular Formula C₁₂H₁₁NO₃ [1]

Molecular Weight 217.22 g/mol [1]

Canonical SMILES
CC(C(=O)O)OC1=CC=CC2=C

1N=CC=C2
[1]

A summary of its computed physicochemical properties is presented in Table 1.

Table 1: Computed Physicochemical Properties of 2-(Quinolin-8-yloxy)propanoic acid

Property Value Source

XLogP3 1.8 PubChem

Hydrogen Bond Donor Count 1 PubChem

Hydrogen Bond Acceptor

Count
4 PubChem

Rotatable Bond Count 3 PubChem

Exact Mass 217.07389321 Da PubChem

Topological Polar Surface Area 59.4 Å² PubChem

Heavy Atom Count 16 PubChem

Proposed Synthesis Protocol
A specific, peer-reviewed synthesis protocol for 2-(Quinolin-8-yloxy)propanoic acid is not

readily available in the surveyed literature. However, based on established methods for the

synthesis of similar aryl ether carboxylic acids, a Williamson ether synthesis approach is the
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most plausible and chemically sound method. This involves the reaction of 8-hydroxyquinoline

with a 2-halopropanoic acid derivative.

Experimental Protocol: Proposed Williamson Ether Synthesis

Deprotonation of 8-hydroxyquinoline: To a solution of 8-hydroxyquinoline (1.0 eq) in a

suitable polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a strong

base such as sodium hydride (NaH, 1.1 eq) portion-wise at 0 °C under an inert atmosphere

(e.g., nitrogen or argon). Allow the reaction mixture to stir at room temperature for 1 hour to

ensure complete formation of the sodium salt of 8-hydroxyquinoline.

Nucleophilic Substitution: To the resulting solution, add a solution of ethyl 2-

bromopropanoate (1.2 eq) in the same solvent dropwise at 0 °C. After the addition is

complete, allow the reaction mixture to warm to room temperature and then heat to 60-80

°C. Monitor the reaction progress by thin-layer chromatography (TLC).

Work-up and Extraction: Upon completion, cool the reaction mixture to room temperature

and quench by the slow addition of water. Extract the aqueous layer with a suitable organic

solvent, such as ethyl acetate (3x). Combine the organic layers, wash with brine, dry over

anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ester,

ethyl 2-(quinolin-8-yloxy)propanoate.

Purification of the Ester: Purify the crude ester by column chromatography on silica gel using

a gradient of ethyl acetate in hexanes.

Hydrolysis to the Carboxylic Acid: Dissolve the purified ester in a mixture of tetrahydrofuran

(THF) and water. Add an excess of lithium hydroxide (LiOH, 3.0 eq) and stir the mixture at

room temperature until the ester is completely consumed (as monitored by TLC).

Acidification and Final Product Isolation: Acidify the reaction mixture to a pH of approximately

3-4 with 1M hydrochloric acid (HCl). This will precipitate the product, 2-(Quinolin-8-
yloxy)propanoic acid. Filter the solid, wash with cold water, and dry under vacuum to afford

the final product.
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Step 1: Deprotonation

Step 2: Nucleophilic Substitution

Step 3 & 4: Purification Step 5 & 6: Hydrolysis and Isolation
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Purified Ester

Column Chromatography
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Hydrolysis

LiOH, THF/H₂O 1M HCl

Click to download full resolution via product page

Caption: Proposed Synthesis Workflow for 2-(Quinolin-8-yloxy)propanoic acid.

Potential Biological Activity and Mechanism of
Action
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While no specific biological data for 2-(Quinolin-8-yloxy)propanoic acid has been found, the

quinoline scaffold is a well-known pharmacophore present in numerous drugs with a wide

range of activities, including antimicrobial and anticancer effects.

Antimicrobial Activity
Quinoline derivatives are known to exhibit significant antibacterial and antifungal properties.

For instance, substituted ethyl 2-(quinolin-4-yl)propanoates have shown potent activity against

Helicobacter pylori. The propanoic acid moiety itself is known to have antimicrobial effects,

primarily by lowering the intracellular pH of microbes and interfering with their metabolic

processes. It is therefore plausible that 2-(Quinolin-8-yloxy)propanoic acid could exhibit

broad-spectrum antimicrobial activity.

Anticancer Activity
Many quinoline-based compounds have been investigated as anticancer agents. Their

mechanisms often involve the inhibition of key enzymes in cancer cell proliferation, such as

tyrosine kinases, or the induction of apoptosis. For example, some N-Alkyl-3-[2-oxoquinolin-

1(2H)-yl]propanoic acid derivatives have shown potent cytotoxicity against cancer cell lines and

inhibition of the epidermal growth factor receptor (EGFR).

Hypothetical Mechanism of Action
Based on the known mechanisms of related compounds, a hypothetical mechanism of action

for 2-(Quinolin-8-yloxy)propanoic acid as an antimicrobial agent could involve a multi-

pronged attack. The quinoline moiety could interfere with bacterial DNA replication by inhibiting

DNA gyrase and topoisomerase IV, similar to quinolone antibiotics. Concurrently, the propanoic

acid tail could disrupt the bacterial cell membrane potential and lower the internal pH, leading

to metabolic collapse.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 7 Tech Support

https://www.benchchem.com/product/b1351217?utm_src=pdf-body
https://www.benchchem.com/product/b1351217?utm_src=pdf-body
https://www.benchchem.com/product/b1351217?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1351217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2-(Quinolin-8-yloxy)propanoic acid Bacterial Cell

Quinoline Moiety DNA Gyrase / Topoisomerase IV
Inhibition

Propanoic Acid Moiety Cell Membrane
Disruption

DNA Replication
Inhibition

Metabolic Collapse

Leads to

Intracellular pH
Reduction

Click to download full resolution via product page

Caption: Hypothetical Antimicrobial Mechanism of Action.

Conclusion
2-(Quinolin-8-yloxy)propanoic acid is a compound of interest due to its hybrid structure

combining the pharmacologically active quinoline nucleus with a propanoic acid side chain.

While specific experimental data is sparse, this guide provides a robust theoretical framework

for its synthesis and potential biological activities. Further research is warranted to synthesize

this compound and evaluate its biological properties to validate the hypotheses presented

herein.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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